1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1H-pyrazole-3-carboxylic acid
CAS No.: 2138248-12-9
Cat. No.: VC5155710
Molecular Formula: C26H21N3O4
Molecular Weight: 439.471
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2138248-12-9 |
|---|---|
| Molecular Formula | C26H21N3O4 |
| Molecular Weight | 439.471 |
| IUPAC Name | 1-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C26H21N3O4/c30-25(31)24-12-13-29(28-24)18-7-5-6-17(14-18)15-27-26(32)33-16-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-14,23H,15-16H2,(H,27,32)(H,30,31) |
| Standard InChI Key | ROPCLMZMXKFPIN-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=CC=C4)N5C=CC(=N5)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is 1-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]pyrazole-3-carboxylic acid. Its molecular formula is C₂₆H₂₁N₃O₄, with a molecular weight of 439.471 g/mol . The structure integrates a pyrazole ring substituted with a carboxylic acid group at position 3 and a phenyl group at position 1. The phenyl group is further functionalized with a fluorenylmethoxycarbonyl (Fmoc)-protected amine moiety (Fig. 1) .
Table 1: Key Molecular Properties
Functional Groups and Reactivity
The molecule contains three critical functional regions:
-
Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to potential hydrogen bonding and π-π stacking interactions .
-
Carboxylic Acid Group: Enhances solubility in polar solvents and enables salt formation or esterification.
-
Fmoc-Protected Amine: A fluorenylmethyloxycarbonyl group that acts as a temporary protective moiety for amines, commonly used in peptide synthesis .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions:
-
Fmoc Protection: The amine group on the benzyl side chain is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like triethylamine.
-
Coupling Reactions: The carboxylic acid group is activated using carbodiimide reagents (e.g., DCC or EDC) and coupled to the pyrazole ring.
-
Deprotection and Purification: The Fmoc group is removed under basic conditions (e.g., piperidine in DMF), followed by chromatographic purification.
Reaction Conditions
-
Solvents: Dimethylformamide (DMF) and dichloromethane (DCM) are commonly used due to their ability to dissolve polar intermediates.
-
Catalysts: N,N'-Dicyclohexylcarbodiimide (DCC) facilitates carboxylate activation.
-
Temperature: Reactions are typically conducted at room temperature to avoid decomposition of the Fmoc group.
Applications in Medicinal Chemistry
Role in Peptide Synthesis
The Fmoc group is widely employed in solid-phase peptide synthesis (SPPS) to protect amine functionalities during chain elongation . This compound’s bifunctional design—combining a protected amine and a carboxylic acid—makes it a potential building block for constructing peptide-like architectures.
Analytical Characterization
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Peaks at δ 7.5–8.3 ppm correspond to aromatic protons from the fluorenyl and phenyl groups.
-
¹³C NMR: Signals at δ 157–167 ppm indicate carbonyl carbons (Fmoc and carboxylic acid).
-
-
Infrared Spectroscopy (IR): Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) confirm functional groups .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) typically reveals a molecular ion peak at m/z 439.471, consistent with the molecular formula .
Comparative Analysis with Analogous Compounds
Structural Analogues
-
EVT-15448215: A related pyrazole-carboxylic acid derivative with a tert-butoxycarbonyl (Boc)-protected amine shows similar reactivity but lower solubility due to the Boc group’s hydrophobicity.
-
Triazolo-Tetrazine Derivatives: Compounds like those in demonstrate enhanced antibacterial potency but lack the Fmoc group’s versatility in synthesis .
Challenges and Future Directions
-
Solubility Limitations: The Fmoc group’s hydrophobicity may hinder aqueous solubility, necessitating formulation studies.
-
Stereochemical Complexity: Chiral centers in related compounds (e.g.,) suggest a need for enantioselective synthesis methods.
-
Biological Screening: Prioritize in vitro assays to validate this compound’s antimicrobial and anti-inflammatory potential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume